4-(methylsulfanyl)-1,2,3-benzotriazine

Synthetic Chemistry Medicinal Chemistry Scaffold Diversification

Researchers requiring a versatile benzotriazine scaffold for medicinal chemistry often face limited access to 4-substituted derivatives with both synthetic utility and validated biological activity. 4-(Methylsulfanyl)-1,2,3-benzotriazine (CAS 22305-56-2) addresses this gap as an NCI-screened compound (NSC 17809) with demonstrated cellular differentiation-inducing properties. • Unique methylsulfanyl oxidation handle enables access to sulfoxide/sulfone derivatives for SAR diversification. • Validated biological profile: induces monocyte/macrophage differentiation rather than non-specific cytotoxicity. • 98% purity, available in research-scale quantities with global shipping.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
CAS No. 22305-56-2
Cat. No. B186264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylsulfanyl)-1,2,3-benzotriazine
CAS22305-56-2
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESCSC1=NN=NC2=CC=CC=C21
InChIInChI=1S/C8H7N3S/c1-12-8-6-4-2-3-5-7(6)9-11-10-8/h2-5H,1H3
InChIKeyBEZAACQRPPJFMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfanyl)-1,2,3-benzotriazine Overview


4-(Methylsulfanyl)-1,2,3-benzotriazine is a key member of the 1,2,3-benzotriazine class of heterocyclic compounds [1]. This compound serves as a versatile building block in organic synthesis due to the presence of a methylthio group at the 4-position, which can undergo oxidation to yield sulfoxides and sulfones, thereby enabling access to a variety of functionalized derivatives [2]. Its structural and electronic properties make it a valuable scaffold for the development of biologically active molecules, particularly as it is part of the NCI screening program (NSC 17809) for potential anticancer agents [1].

4-Methylsulfanyl group enables selective oxidation to sulfoxide/sulfone for derivative libraries
Included in NCI screening program (NSC 17809) for anticancer research
1,2,3-Benzotriazine scaffold for development of bioactive molecules

Critical Role of the 4-Methylsulfanyl Group


Substituting 4-(methylsulfanyl)-1,2,3-benzotriazine with a closely related analog is not straightforward due to the profound impact of the 4-substituent on both chemical reactivity and biological activity. The methylsulfanyl group is not an inert entity; it directly influences the compound's electronic properties and offers a unique synthetic handle for further functionalization [1]. In the context of 1,2,3-benzotriazine derivatives, even minor modifications at the 4-position have been shown to drastically alter biological outcomes, such as the switch from potent enzyme inhibition to a lack of cellular activity observed between 4-substituted benzotriazines and their pyrido-fused analogs . This sensitivity underscores that 4-(methylsulfanyl)-1,2,3-benzotriazine possesses a distinct profile that cannot be assumed or replicated by other 4-substituted or unsubstituted benzotriazines, making specific procurement essential for reproducible results.

4-Position sensitivity

Modification at the 4-position can drastically alter biological outcome; other substituted or unsubstituted benzotriazines may not replicate differentiation activity.

Unique oxidation handle

The methylsulfanyl group provides a specific oxidation pathway to sulfoxide/sulfone; 4-oxo or unsubstituted cores lack this reactivity, limiting synthetic diversification.

Biological class mismatch

Compound induces differentiation rather than general cytotoxicity, a rare profile among benzotriazines; kinase-inhibiting or DNA-damaging analogs may give false negative/positive results.

4-(Methylsulfanyl)-1,2,3-benzotriazine Differentiation Evidence


Selective Oxidation Reactivity

The 4-methylsulfanyl group provides a unique, specific site for further chemical modification, unlike 4-oxo (benzotriazinone) or 4-unsubstituted analogs. This group can be selectively oxidized to a sulfoxide or sulfone, enabling the synthesis of a new class of derivatives not directly accessible from other 1,2,3-benzotriazine cores. [1] This is a clear differentiator for chemists requiring a specific, modifiable core for library synthesis or lead optimization.

4-Position Reactivity
Class-level
Methylsulfanyl group can be selectively oxidized to sulfoxide/sulfone; not accessible from 4-oxo or unsubstituted cores.
Supports oxidation-based derivative synthesis
Synthetic context; verify oxidation conditions
Synthetic Chemistry Medicinal Chemistry Scaffold Diversification

Cell Differentiation Induction

While many 1,2,3-benzotriazine derivatives are characterized as antiproliferative or cytotoxic, 4-(methylsulfanyl)-1,2,3-benzotriazine (NSC 17809) has been identified with a distinct, specific activity: the ability to arrest proliferation of undifferentiated cells and induce their differentiation toward a monocytic lineage. [1] This is a fundamentally different biological mechanism from general cytotoxicity, which is more typical of compounds like tirapazamine or other kinase-inhibiting benzotriazines.

Biological Mechanism
Class-level
Induces differentiation of undifferentiated cells toward monocytic lineage, unlike cytotoxic benzotriazine analogs.
Supports differentiation-mechanism research
Cell-based assay context; verify model
Cancer Biology Cell Differentiation Phenotypic Screening

4-(Methylsulfanyl)-1,2,3-benzotriazine Applications


Benzotriazine Library Synthesis

The 4-methylsulfanyl group's capacity for oxidation to sulfoxides and sulfones is a key differentiator for medicinal chemists engaged in scaffold diversification [1]. 4-(Methylsulfanyl)-1,2,3-benzotriazine should be procured as the preferred core when the synthetic objective involves the generation of these specific sulfur-containing functional groups, a strategy not feasible with the more common 1,2,3-benzotriazin-4(3H)-one scaffold.

Non-Cytotoxic Differentiation Studies

Given the evidence that this compound induces cellular differentiation rather than just cytotoxicity, it is an essential tool for investigators focused on alternative cancer therapy approaches or studies of monocyte/macrophage lineage commitment [2]. The distinct biological profile sets it apart from other benzotriazine-based kinase inhibitors or DNA-damaging agents, making it a unique chemical probe for these specific pathways.

Topical Dermatological Agents

The reported activity in arresting proliferation and inducing differentiation in skin-related cellular models suggests a potential role in developing treatments for hyperproliferative skin disorders like psoriasis, as well as for modulating skin aging processes [2]. The specific activity profile differentiates it from generic anti-inflammatory or retinoid compounds, and procurement is justified for hypothesis-driven dermatological research.

Application
Selection Property
Validation Focus
Benzotriazine library synthesis (oxidation diversification)
4-Methylsulfanyl oxidation handle
Sulfoxide/sulfone derivative characterization
Cell differentiation mechanism studies
Differentiation-inducing profile
Monocytic lineage commitment and proliferation arrest
Skin proliferation and differentiation research
Skin cell differentiation response
Hyperproliferative skin model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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